1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione
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Overview
Description
1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione is an organic compound with the molecular formula C10H18N2O4. It is known for its unique chemical structure, which includes two methoxy groups and four methyl groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-dimethoxy-2,3,5,6-tetramethylbenzene with suitable reagents to form the desired piperazine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene: This compound shares a similar structure but lacks the piperazine ring.
2,3,5,6-Tetramethylpyrazine: Another related compound with a different ring structure.
Uniqueness
1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione is unique due to its specific combination of methoxy and methyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1,4-dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione |
InChI |
InChI=1S/C10H18N2O4/c1-9(2)10(3,4)12(16-6)8(14)7(13)11(9)15-5/h1-6H3 |
InChI Key |
PEXDOMQUIXFGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)C(=O)N1OC)OC)(C)C)C |
Origin of Product |
United States |
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